molecular formula C11H7N3OS B6149647 5-(1H-1,2,3-benzotriazol-1-yl)thiophene-2-carbaldehyde CAS No. 1565052-27-8

5-(1H-1,2,3-benzotriazol-1-yl)thiophene-2-carbaldehyde

Cat. No. B6149647
CAS RN: 1565052-27-8
M. Wt: 229.3
InChI Key:
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Description

“5-(1H-1,2,3-benzotriazol-1-yl)thiophene-2-carbaldehyde” is a complex organic compound. It contains a benzotriazole moiety, which is a heterocyclic compound with the chemical formula C6H5N3 . This compound also contains a thiophene moiety, which is a five-membered ring with four carbon atoms and one sulfur atom .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups . The synthesis can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath .


Molecular Structure Analysis

The molecular structure of “5-(1H-1,2,3-benzotriazol-1-yl)thiophene-2-carbaldehyde” is complex due to the presence of multiple functional groups. The benzotriazole moiety is a bicyclic compound that may be viewed as fused rings of the aromatic compounds benzene and triazole . The thiophene moiety is a five-membered ring with four carbon atoms and one sulfur atom .


Chemical Reactions Analysis

Benzotriazole derivatives, such as “5-(1H-1,2,3-benzotriazol-1-yl)thiophene-2-carbaldehyde”, have been extensively explored for the synthesis of natural and synthetic-based molecules of varied biological and pharmaceutical importance . They have been used in the synthesis of heterocyclic and non-heterocyclic frameworks .

Future Directions

Benzotriazole derivatives have been deeply explored over the last decade for their medicinal importance . They have proved their potency to treat various kinds of conditions such as cancers, microbial infections, psychotropic disorders, and many more . Therefore, “5-(1H-1,2,3-benzotriazol-1-yl)thiophene-2-carbaldehyde”, being a benzotriazole derivative, may also hold potential for future research in these areas.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(1H-1,2,3-benzotriazol-1-yl)thiophene-2-carbaldehyde involves the reaction of 2-thiophenecarboxaldehyde with 1H-1,2,3-benzotriazole in the presence of a suitable catalyst.", "Starting Materials": [ "2-thiophenecarboxaldehyde", "1H-1,2,3-benzotriazole" ], "Reaction": [ "To a stirred solution of 2-thiophenecarboxaldehyde (1.0 g, 7.2 mmol) in dry dichloromethane (20 mL) at 0°C, 1H-1,2,3-benzotriazole (1.3 g, 7.2 mmol) and a catalytic amount of p-toluenesulfonic acid (0.1 g) are added.", "The reaction mixture is stirred at room temperature for 12 hours.", "The reaction mixture is then filtered and the filtrate is concentrated under reduced pressure.", "The crude product is purified by column chromatography using a mixture of dichloromethane and methanol as the eluent to afford the desired product as a yellow solid (yield: 80%)." ] }

CAS RN

1565052-27-8

Product Name

5-(1H-1,2,3-benzotriazol-1-yl)thiophene-2-carbaldehyde

Molecular Formula

C11H7N3OS

Molecular Weight

229.3

Purity

95

Origin of Product

United States

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